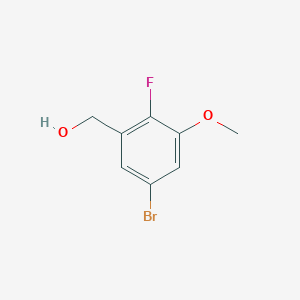

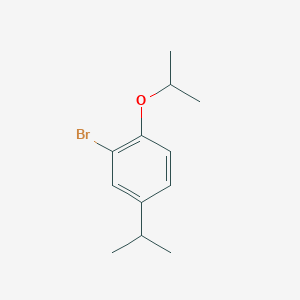

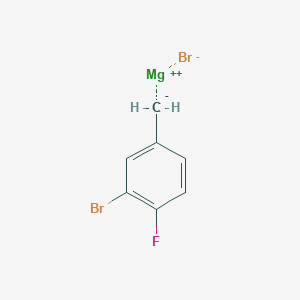

(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

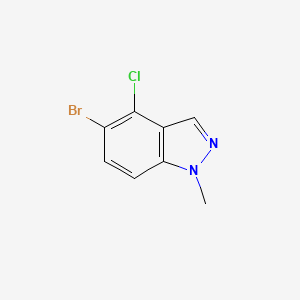

Benzylmagnesium bromide compounds are a type of Grignard reagent. Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are commonly used in organic synthesis for creating new carbon-carbon bonds, and for the preparation of alcohols, acids, and ketones .

Synthesis Analysis

The synthesis of benzylmagnesium bromide compounds typically involves the reaction of the corresponding benzyl bromide with magnesium metal in an ether solution .Molecular Structure Analysis

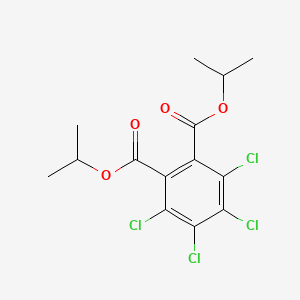

The molecular structure of benzylmagnesium bromide compounds generally consists of a benzyl group (a benzene ring attached to a CH2 group) bonded to a magnesium bromide group .Chemical Reactions Analysis

Benzylmagnesium bromide compounds, as Grignard reagents, are known to participate in several types of chemical reactions. They can act as nucleophiles, forming carbon-carbon bonds by reacting with electrophiles .Physical And Chemical Properties Analysis

Physical and chemical properties can vary widely depending on the specific structure of the compound. For example, 4-Fluorobenzyl bromide has a boiling point of 85 °C at 15 mmHg and a density of 1.517 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Alcohols

Grignard reagents are commonly used in the synthesis of alcohols . They can react with different types of organic compounds, such as alkyl halides, water, aldehydes, ketones, esters, acid chlorides, epoxides, and carbon dioxide . The reaction involves the nucleophilic addition to the carbonyl group, and the protonation of the alkoxide ion .

Formation of Carbon-Carbon Bonds

Grignard reagents are also used in the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group .

Synthesis of Carboxylic Acids

Grignard reagents can be used for the synthesis of carboxylic acids . This involves the reaction of the Grignard reagent with carbon dioxide, followed by acidification .

Benzylic Substitution Reactions

The benzylic position of “(3-Bromo-4-fluorobenzyl)magnesium bromide” makes it particularly reactive in substitution reactions . These reactions can occur via either SN1 or SN2 mechanisms, depending on the conditions .

Synthesis of Aromatic Compounds

Grignard reagents can be used in the synthesis of aromatic compounds . The benzylic position of the Grignard reagent can undergo electrophilic aromatic substitution reactions .

Synthesis of Fluorinated Compounds

The presence of a fluorine atom in “(3-Bromo-4-fluorobenzyl)magnesium bromide” makes it useful in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;2-bromo-1-fluoro-4-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOBRXGXKBDXNO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)F)Br.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-fluorobenzyl)magnesium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)

![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)